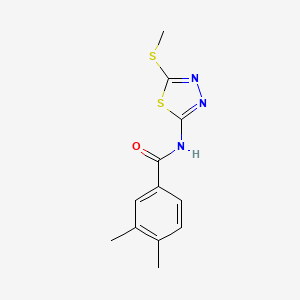![molecular formula C15H12ClFN2O4S B2490082 3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 926032-58-8](/img/structure/B2490082.png)
3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex benzenesulfonamide derivatives often involves multiple steps, including the introduction of fluorine atoms to increase selectivity and potency. For example, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides showed that substituent effects at the ortho position to the sulfonamide group on the phenyl ring were significant. Introduction of a fluorine atom notably increased COX1/COX-2 selectivity, highlighting the importance of halogen atoms in the synthesis of pharmacologically relevant compounds (Hashimoto et al., 2002).
Molecular Structure Analysis
Molecular structure analysis is critical for understanding the interaction of these compounds with biological targets. The crystal structures of related compounds reveal that halogenation (introduction of fluorine and chlorine) affects the molecular conformation and, consequently, the biological activity. For example, the structures of tetrazole derivatives have been determined to understand their COX-2 inhibitory potential, showing how modifications in the benzenesulfonamide scaffold can influence drug-receptor interactions (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of functional groups and their positions. For instance, organocatalytic asymmetric Mannich reactions involving 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines afford cyclic amines with chiral tetrasubstituted C-F stereocenters, demonstrating the compound's potential for creating stereochemically complex structures (Li, Lin, & Du, 2019).
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors
Compounds structurally related to benzenesulfonamides have been reported to facilitate the construction of [1,4]oxazepine-based primary sulfonamides, exhibiting potent inhibition of human carbonic anhydrases. These enzymes are therapeutically relevant, suggesting applications in designing inhibitors for conditions like glaucoma, epilepsy, and altitude sickness (Sapegin et al., 2018).
Antitumor Activity
Several benzenesulfonamide derivatives have shown significant in vitro antitumor activity. For instance, compounds bearing N-(benzoxazol-2-yl) and related moieties have demonstrated remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, highlighting their potential in cancer therapy (Sławiński & Brzozowski, 2006).
Enantioselective Synthesis
Research has also delved into the enantioselective construction of compounds with benzenesulfonamide scaffolds, achieving high yields and selectivities. These studies contribute to the synthesis of pharmacologically active compounds with specific stereochemical configurations, essential for drug development (Li, Lin, & Du, 2019).
Photodynamic Therapy
Derivatives of benzenesulfonamides have been investigated for their photophysical and photochemical properties, suggesting their use as photosensitizers in photodynamic therapy. This application is particularly relevant for the treatment of cancer, where the generation of singlet oxygen can induce cell death in tumor cells (Pişkin, Canpolat, & Öztürk, 2020).
COX-2 Inhibitors
The introduction of fluorine atoms into the benzenesulfonamide structure has been found to increase COX-2 inhibition selectivity. This finding is crucial for developing new anti-inflammatory drugs with fewer side effects than traditional NSAIDs (Hashimoto et al., 2002).
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O4S/c16-12-8-10(2-3-13(12)17)24(21,22)19-9-1-4-14-11(7-9)15(20)18-5-6-23-14/h1-4,7-8,19H,5-6H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIODEZYSSAUPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-(6-Cyclobutylpyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2490000.png)
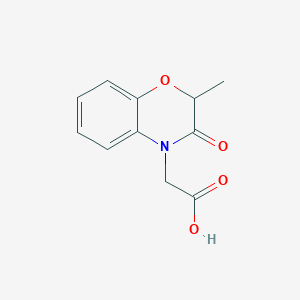
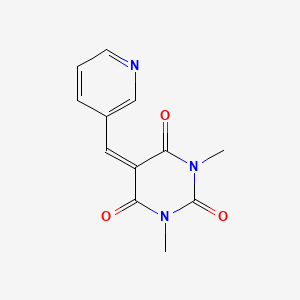

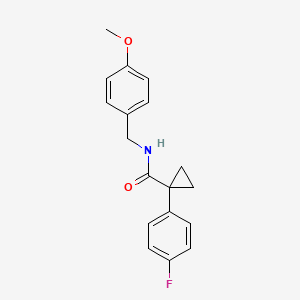
![Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B2490009.png)
![8-(2,3-Dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2490011.png)
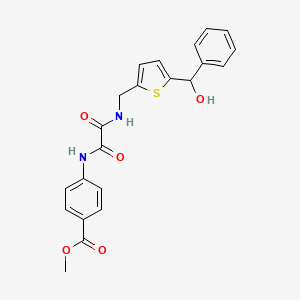
![2-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)nicotinamide](/img/structure/B2490013.png)
![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490014.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2490016.png)
![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490017.png)
